molecular formula C28H30N4O4 B2850223 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 900006-34-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2850223
CAS RN: 900006-34-0
M. Wt: 486.572
InChI Key: MYKQDEBGGJRSCH-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.572. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Binding Affinities

  • Research on indolo[3,2-b]carbazoles and related compounds has shown how variations in molecular structure can significantly affect binding affinities to specific binding sites in biological systems, such as those for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. These findings contribute to understanding how structural changes in molecules like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide can influence their biological interactions and potential applications in targeting specific receptors or binding sites within the body (Gillner et al., 1993).

Anticancer Agents and Tumor Pharmacokinetics

  • A study on a series of benzonaphthyridine anti-cancer agents, including derivatives similar in complexity to the compound , revealed insights into the role of lipophilicity and tumor pharmacokinetics on their antitumor activity. These insights are crucial for designing effective cancer therapies by manipulating molecular structures for optimal drug distribution and retention in tumor tissues (Lukka et al., 2012).

Synthesis and Thermal Properties

  • The synthesis and investigation of thermal properties of vanadyl complexes with azo-containing Schiff-base dyes highlight the importance of understanding the chemical and physical properties of compounds similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide. Such knowledge aids in the application of these compounds in various scientific and industrial contexts, including their stability and reactivity under different conditions (Al-Hamdani et al., 2016).

Synthesis Techniques

  • Studies on efficient synthesis methods, such as the "One Pot" synthesis approach for isoflavones, provide valuable insights into optimizing chemical synthesis processes. These methodologies can be applied to streamline the synthesis of complex molecules like N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, reducing steps and potentially increasing yield and purity (Balasubramanian & Nair, 2000).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-31(2)22-10-7-20(8-11-22)24(32-14-13-19-5-3-4-6-23(19)32)18-29-27(33)28(34)30-21-9-12-25-26(17-21)36-16-15-35-25/h3-12,17,24H,13-16,18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKQDEBGGJRSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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